molecular formula C21H17Cl2N3O3S2 B12128325 2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide

2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide

Cat. No.: B12128325
M. Wt: 494.4 g/mol
InChI Key: FUJADAGZNZJBJZ-ATVHPVEESA-N
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Description

2-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a benzohydrazide moiety, and chlorobenzylidene groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide typically involves multiple steps:

    Formation of Thiazolidinone Ring: The initial step involves the reaction of a chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone ring.

    Condensation Reaction: The thiazolidinone intermediate is then reacted with 2-chlorobenzaldehyde in the presence of a base to form the benzylidene derivative.

    Hydrazide Formation: The final step involves the reaction of the benzylidene derivative with 4-butanoylbenzohydrazide under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorobenzylidene groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it useful in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 2-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is investigated for its potential therapeutic properties. It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound could be used in the development of new polymers and coatings, owing to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it could induce apoptosis in cancer cells by interacting with cellular proteins and DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N’-{4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide
  • 2-chloro-N’-{4-[(5Z)-5-(2-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide

Uniqueness

Compared to similar compounds, 2-chloro-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer enhanced biological activity or selectivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17Cl2N3O3S2

Molecular Weight

494.4 g/mol

IUPAC Name

2-chloro-N'-[4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide

InChI

InChI=1S/C21H17Cl2N3O3S2/c22-15-8-3-1-6-13(15)12-17-20(29)26(21(30)31-17)11-5-10-18(27)24-25-19(28)14-7-2-4-9-16(14)23/h1-4,6-9,12H,5,10-11H2,(H,24,27)(H,25,28)/b17-12-

InChI Key

FUJADAGZNZJBJZ-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

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